1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-2-3-10(19-8)13(18)14-6-9(7-14)15-11(16)4-5-12(15)17/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLDUXIGWZVKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring and the subsequent attachment of the thiophene and pyrrolidine-2,5-dione moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and pyrrolidine have shown efficacy against various pathogens, making this compound a candidate for further exploration in antifungal and antibacterial therapies .
- Anticancer Potential : The presence of the thiophene ring may enhance the compound's ability to interact with biological targets involved in cancer pathways. Studies have suggested that related compounds can inhibit tumor growth by modulating specific signaling pathways .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It can be utilized in multi-step synthetic pathways to create more complex molecules. The unique functional groups allow for various transformations, including acylation and cyclization reactions .
- Development of New Materials : The structural properties of this compound make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are being explored for applications in optoelectronic devices .
Case Study 1: Antifungal Activity
A study focusing on the antifungal properties of related compounds demonstrated that derivatives containing the thiophene moiety exhibited broad-spectrum activity against plant pathogens such as Phytophthora infestans and Alternaria solani. The findings suggest that structural modifications can enhance efficacy, indicating potential applications in agricultural fungicides .
Case Study 2: Synthesis Methodologies
Research detailing synthetic routes for similar compounds highlighted the effectiveness of using this compound as an intermediate. The synthesis involved multi-step organic reactions, showcasing its utility in generating complex heterocycles .
Mechanism of Action
The mechanism of action of 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione with structurally or functionally related pyrrolidine-2,5-dione derivatives.
Structural Analogues
Key Observations
Synthesis Efficiency :
- Thiophene-containing analogs (e.g., 1-((1-(thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione ) exhibit lower yields (24%) compared to pyridine-derived Mannich bases (78–80%) . This suggests steric or electronic challenges in thiophene-based syntheses.
- Palladium-catalyzed coupling (e.g., in 7a/7b derivatives) achieves 82% yield, highlighting the efficiency of transition-metal-mediated strategies for complex substituents .
Biological Activity: Pyridine-amino-methyl derivatives exhibit moderate antimicrobial activity, likely due to enhanced hydrogen bonding and π-π stacking with microbial targets . Thiadiazole-sulfanyl derivatives show substituent-dependent activity, with electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhancing potency compared to 4-H .
Thiophene and furan substituents (e.g., 11a/b) contribute to π-conjugation, which may stabilize charge-transfer interactions in biological systems .
Physicochemical Properties
- Crystal Structure: While the target compound’s crystal data are unavailable, related succinimide derivatives (e.g., C13H12Cl2N2O4) exhibit monoclinic systems with β angles ~101.8°, suggesting similar packing efficiencies .
- Spectroscopic Data : IR and NMR spectra of analogs (e.g., 11a/b ) confirm carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2220 cm⁻¹) stretches, consistent with the target compound’s expected features .
Biological Activity
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, also known by its CAS number 2034358-98-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.33 g/mol. The compound features a pyrrolidine ring fused with an azetidine moiety and a thiophene derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| CAS Number | 2034358-98-8 |
| Structural Features | Pyrrolidine, Azetidine, Thiophene |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the thiophene ring is particularly notable for enhancing bioactivity against various microbial strains. Preliminary studies suggest that derivatives of this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Activity
Given the structural similarities to known neuroprotective agents, there is growing interest in evaluating the neuroprotective effects of this compound. Initial studies have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory and neuroprotective pathways. Binding affinity assays are crucial for elucidating these interactions.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Activity : A study on thiophene derivatives showed that modifications at the carbonyl position significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
- Neuroprotection : Research involving pyrrolidine derivatives indicated that they could reduce neuronal death in models of oxidative stress, suggesting a protective role against conditions like Alzheimer’s disease .
- Anti-inflammatory Mechanisms : A recent investigation into azetidine compounds revealed their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
